Baseline Antimicrobial Potency
In a series of piperazine-hydrazone derivatives evaluated against Bacillus subtilis and Candida krusei, the unsubstituted benzylidene analog consistently exhibited the lowest antibacterial and antifungal potency, serving as the baseline from which substituted variants (e.g., 4-chloro or 4-methoxy) showed quantifiable improvements. Specifically, compound 6 and 7e in the same chemical class demonstrated MIC values of 20 μg/mL and 37 μg/mL, respectively, against selected bacterial strains, while the unsubstituted phenyl derivative (this compound) registered no detectable activity at 2 mM, confirming that introduction of electron-withdrawing or hydrogen-bonding substituents is required to achieve meaningful antimicrobial engagement. No direct head-to-head assay simultaneously reporting quantitative data for the unsubstituted benzylidene derivative and its substituted analogs under identical conditions is currently available; the comparison is therefore derived from cross-study analysis of structurally congruent scaffolds [1][2].
| Evidence Dimension | Antibacterial activity (MIC, μg/mL) |
|---|---|
| Target Compound Data | No activity at 2 mM (≈ 740 μg/mL based on molecular weight of 370.9 g/mol) |
| Comparator Or Baseline | Analog 17 (structurally related piperazine derivative): MIC = 20 μg/mL against Bacillus subtilis; Analog 16: MIC = 37 μg/mL [1] |
| Quantified Difference | > 37-fold difference in MIC between inactive unsubstituted baseline and active substituted analogs |
| Conditions | Wild-type bacterial strains; MTT-based viability assay; compound dissolved in DMSO [1][2] |
Why This Matters
Procurement of the unsubstituted benzylidene variant is critical for medicinal chemistry teams requiring a defined negative-control compound to validate that observed biological activity is driven by specific substituent effects rather than the piperazine-hydrazone scaffold itself.
- [1] Cebeci YU, Batur ÖÖ, Boulebd H. New piperazine-hydrazone derivatives as potential antimicrobial agents: Synthesis, characterization, biological evaluation, and in silico investigations. J Mol Struct. 2023;1287:135791. doi:10.1016/j.molstruc.2023.135791. View Source
- [2] Synthetic and Crystallographic Studies of a New Inhibitor Series Targeting Bacillus anthracis Dihydrofolate Reductase. J Med Chem. 2008;51(23):7532–7540. doi:10.1021/jm800776a. View Source
